molecular formula C10H14FNO B12940788 5-(1-Amino-2-methylpropyl)-2-fluorophenol

5-(1-Amino-2-methylpropyl)-2-fluorophenol

Cat. No.: B12940788
M. Wt: 183.22 g/mol
InChI Key: LWVWREOKGDBICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Amino-2-methylpropyl)-2-fluorophenol is an organic compound characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with 1-amino-2-methylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-methylpropyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

5-(1-Amino-2-methylpropyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the fluorine atom and phenol group.

    (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid: This compound has a phosphonic acid group instead of the phenol group.

Uniqueness

5-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the presence of the fluorine atom and phenol group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenol group allows for additional chemical modifications and interactions.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

5-(1-amino-2-methylpropyl)-2-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-8(11)9(13)5-7/h3-6,10,13H,12H2,1-2H3

InChI Key

LWVWREOKGDBICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.